molecular formula C21H16ClNO3 B2384137 N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide CAS No. 349110-61-8

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide

Cat. No.: B2384137
CAS No.: 349110-61-8
M. Wt: 365.81
InChI Key: YUIJWMJGWUHXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzoyl group, a chlorophenyl group, and a methoxybenzamide moiety, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide typically involves the condensation of 2-benzoyl-4-chloroaniline with 3-methoxybenzoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable molecule for various applications .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a methoxy group, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl and benzoyl moieties is thought to enhance its interactions with biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its observed biological effects, including anticancer and antiviral activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown promising results against leukemia and solid tumors, with IC50 values indicating their potency:

CompoundCell LineIC50 (µM)
4eNB40.96
4eHL601.62
4eMV4-111.90
4eK5624.23

These results suggest that the compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Antiviral Activity

This compound has been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). Studies have shown that related compounds can enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The following table summarizes findings from antiviral studies:

CompoundVirusActivity
IMB-0523HBVActive Inhibitor
N-phenylbenzamidesHIV-1Broad-spectrum
N-phenylbenzamidesHCVBroad-spectrum

The ability to inhibit both wild-type and drug-resistant strains of HBV highlights the therapeutic potential of this compound in treating viral infections .

Study on Anticancer Activity

A systematic study was conducted on various benzamide derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity. The study concluded that modifications in the chemical structure could enhance anticancer activity, suggesting a need for further structure-activity relationship (SAR) analysis.

Study on Antiviral Efficacy

In another study focused on HBV, researchers synthesized several derivatives of benzamides and evaluated their antiviral potential in vitro and in vivo. The results indicated that some compounds significantly reduced HBV replication in liver cells, with promising pharmacokinetic profiles observed in animal models .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIJWMJGWUHXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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